

A Senior Application Scientist's Guide to Structure, Reactivity, and Biological Significance

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Compound of Interest

Compound Name: 4-(Piperidin-1-ylmethyl)benzaldehyde
CAS No.: 471929-86-9
Cat. No.: B1277019

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In the landscape of synthetic chemistry and drug discovery, the selection of a starting reagent is a critical decision that dictates reaction pathways, yield, and the biological profile of the final compound. Substituted benzaldehydes are a cornerstone of this landscape, serving as versatile building blocks for a myriad of complex molecules. This guide provides an in-depth comparison of **4-(Piperidin-1-ylmethyl)benzaldehyde** with a selection of structurally related aldehydes: the parent benzaldehyde, 4-(Piperidin-1-yl)benzaldehyde, 4-(Dimethylamino)benzaldehyde, and 4-(Morpholino)benzaldehyde.

Our analysis moves beyond a simple cataloging of properties. We will dissect the nuanced effects of the para-substituent on the physicochemical, spectroscopic, and reactive characteristics of the aldehyde. A key focus will be the distinction between direct heteroatom conjugation to the aromatic ring versus an insulating methylene spacer, a feature unique to **4-(Piperidin-1-ylmethyl)benzaldehyde** in this comparison. This structural difference fundamentally alters the electronic nature of the molecule, with significant implications for its application in both chemical synthesis and biological systems.

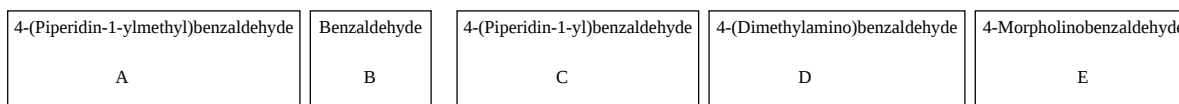
Structural and Physicochemical Properties: A Tale of Two Substitution Patterns

The identity of the para-substituent profoundly influences the molecule's physical properties, including its melting point, solubility, and lipophilicity (logP). These parameters are critical for selecting appropriate reaction solvents, purification methods, and for predicting a compound's pharmacokinetic behavior in drug development.

The aldehydes selected for this guide can be categorized into two groups based on their substitution pattern:

- **Directly Conjugated Systems:** 4-(Piperidin-1-yl)benzaldehyde, 4-(Dimethylamino)benzaldehyde, and 4-Morpholinobenzaldehyde feature a nitrogen or oxygen atom bonded directly to the phenyl ring. This allows the heteroatom's lone pair of electrons to participate in resonance with the aromatic system, acting as a strong electron-donating group (EDG).
- **Insulated System:** **4-(Piperidin-1-ylmethyl)benzaldehyde** possesses a methylene (-CH₂-) bridge between the piperidine nitrogen and the phenyl ring. This spacer prevents direct resonance, meaning the piperidine moiety primarily exerts a weaker, inductive electron-donating effect.

Below are the chemical structures of the compared aldehydes, visualized for clarity.



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Caption: Chemical structures of the compared aldehydes.

The following table summarizes key physicochemical properties, providing a quantitative basis for comparison.

Property	4-(Piperidin-1-ylmethyl)benzaldehyde	Benzaldehyde	4-(Piperidin-1-yl)benzaldehyde	4-(Dimethylamino)benzaldehyde	4-Morpholinobenzaldehyde
Molecular Formula	C ₁₃ H ₁₇ NO[1]	C ₇ H ₆ O[2]	C ₁₂ H ₁₅ NO[3]	C ₉ H ₁₁ NO[4]	C ₁₁ H ₁₃ NO ₂ [5]
Molecular Weight	203.28 g/mol [1]	106.12 g/mol [2]	189.25 g/mol [3]	149.19 g/mol [4]	191.22 g/mol
Appearance	Yellow to orange solid[6]	Colorless to yellow liquid[2]	Solid	Yellow-white powder[4]	Powder to crystal[7]
Melting Point	N/A	-26 °C[8]	61-64 °C[9]	72-75 °C[10]	65-69 °C[7]
Boiling Point	N/A	179 °C[8]	344.3 °C (Predicted)[9]	176-177 °C (17 mmHg) [10]	365.5 °C (Predicted)[7]
XLogP3	2.1[1]	1.5	2.9[3]	1.8	1.4
Topological Polar Surface Area	20.3 Å ² [1]	17.1 Å ²	20.3 Å ² [3]	20.3 Å ²	29.5 Å ²

Expert Analysis: The data reveals clear trends. The introduction of a heterocyclic amine significantly increases the melting point, molecular weight, and lipophilicity (XLogP3) compared to unsubstituted benzaldehyde. Notably, 4-(Piperidin-1-yl)benzaldehyde has a significantly higher XLogP3 value than **4-(Piperidin-1-ylmethyl)benzaldehyde**, indicating greater lipophilicity. This is likely due to the shielding of the polar nitrogen atom by its direct attachment to the bulky phenyl ring, whereas the methylene spacer in our target compound provides more conformational flexibility and solvent exposure for the amine.

Spectroscopic Profile: Unveiling Electronic Effects

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for confirming molecular structure and probing the electronic environment of functional groups. For aldehydes, the carbonyl (C=O) and aldehydic (C-H) protons are particularly sensitive reporters.

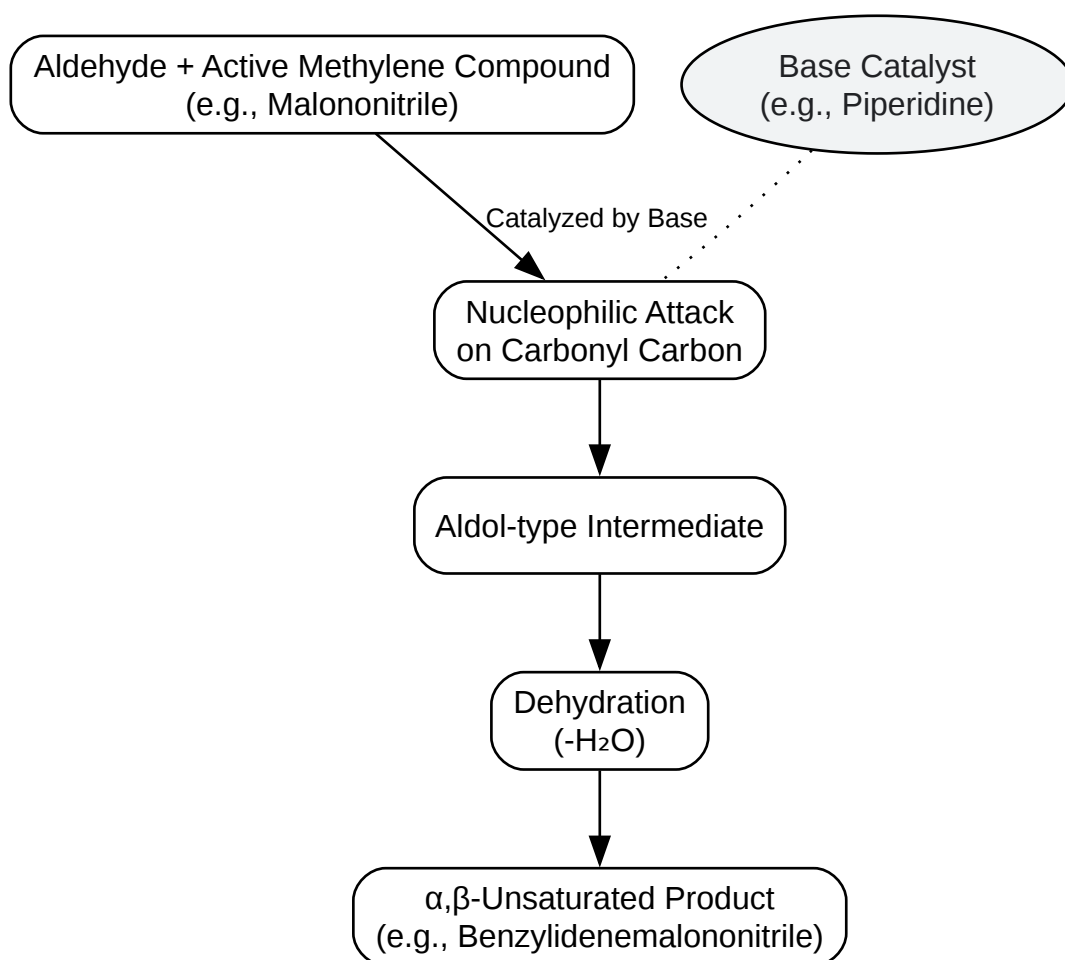
Spectroscopic Data	4-(Piperidin-1-ylmethyl)benzaldehyde	Benzaldehyde	4-(Piperidin-1-yl)benzaldehyde	4-(Dimethylamino)benzaldehyde	4-Morpholinobenzaldehyde
IR C=O Stretch (cm ⁻¹)	~1695-1705 (Est.)	~1705[11]	~1680-1690 (Est.)	~1670-1680	~1675-1685 (Est.)
¹ H NMR Aldehyde δ (ppm)	~9.9	~10.0	~9.7	~9.7	~9.75
¹³ C NMR Carbonyl δ (ppm)	~191	~192	~190	~190	~190.5

Expert Analysis: The position of the C=O stretching frequency in the IR spectrum is a direct measure of the bond's strength.[12][13] Conjugation and electron-donating groups weaken the C=O double bond by increasing electron density, shifting the absorption to a lower wavenumber (frequency).[11] As expected, benzaldehyde has the highest C=O frequency. The directly conjugated amines (piperidine, dimethylamino, morpholino) cause a significant drop in frequency due to strong resonance donation. **4-(Piperidin-1-ylmethyl)benzaldehyde**, with its insulated nitrogen, is predicted to have a C=O stretch closer to that of benzaldehyde, reflecting the weaker inductive electron-donating effect.

Similarly, the chemical shift of the aldehyde proton in ¹H NMR is deshielded by the electronegative carbonyl oxygen. Electron-donating groups increase the electron density around this proton, causing a slight upfield (lower ppm) shift compared to benzaldehyde.[11] The ¹³C NMR data for the carbonyl carbon follows the same trend, with EDGs causing an upfield shift.[14]

Comparative Reactivity in the Knoevenagel Condensation

To provide a practical performance comparison, we turn to the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[15] It involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine.[16] The reaction rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[17]



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Caption: Generalized workflow for the Knoevenagel condensation reaction.

Causality Behind Reactivity:

- Electron-Withdrawing Groups (EWGs): Increase the partial positive charge on the carbonyl carbon, making it more electrophilic and accelerating nucleophilic attack.

- Electron-Donating Groups (EDGs): Decrease the partial positive charge, reducing electrophilicity and slowing the reaction.[17]

Based on this principle, we can predict the following reactivity order: Benzaldehyde > **4-(Piperidin-1-ylmethyl)benzaldehyde** > 4-Morpholinobenzaldehyde \approx 4-(Piperidin-1-yl)benzaldehyde \approx 4-(Dimethylamino)benzaldehyde

The strongly donating, directly conjugated amino groups significantly deactivate the aldehyde. The insulated piperidinylmethyl group in our target compound deactivates it to a lesser extent, making it more reactive than the other substituted aldehydes but less reactive than the unsubstituted parent.

Experimental Protocol: Comparative Knoevenagel Condensation

This protocol is designed to be a self-validating system where all variables except the aldehyde are kept constant, allowing for a direct comparison of reactivity based on product yield over a fixed time.

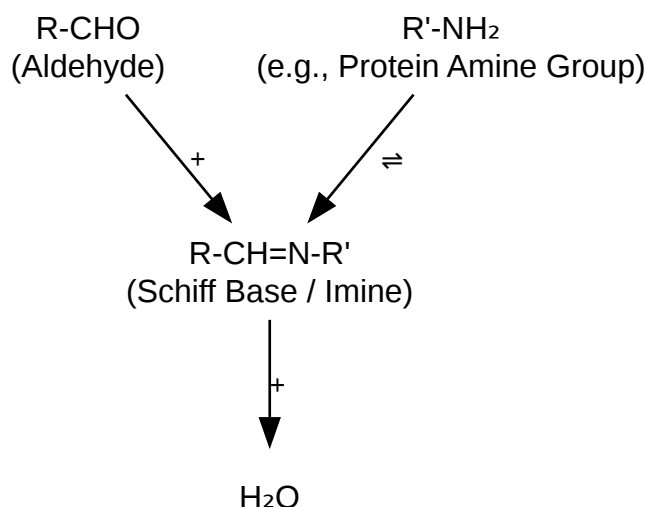
- Preparation: To five separate, identical round-bottom flasks, add malononitrile (1.0 eq.), a catalytic amount of piperidine (0.1 eq.), and ethanol (5 mL) as the solvent.
- Initiation: To each flask, add one of the five test aldehydes (1.0 eq.) simultaneously.
- Reaction: Stir all five reaction mixtures vigorously at room temperature for a fixed duration (e.g., 30 minutes).
- Quenching & Isolation: Quench the reactions by adding cold water. The solid product will precipitate.
- Analysis: Collect the precipitate by vacuum filtration, wash with cold water, and dry to a constant weight.
- Quantification: Calculate the percentage yield for each reaction. The yield serves as a direct proxy for the relative reactivity of the aldehyde under these conditions.

Anticipated Experimental Results

Aldehyde	Substituent Effect	Predicted Reactivity	Predicted 30-Min Yield
Benzaldehyde	None (Reference)	Highest	~95%
4-(Nitro)benzaldehyde (Control)	Strong EWG	Very High	>98%
4-(Piperidin-1-ylmethyl)benzaldehyde	Inductive EDG	Moderate	~80-85%
4-Morpholinobenzaldehyde	Resonance EDG	Low	~65-70%
4-(Piperidin-1-yl)benzaldehyde	Strong Resonance EDG	Low	~60-65%
4-(Dimethylamino)benzaldehyde	Strong Resonance EDG	Low	~60-65%

Biological Activity & Toxicological Insights

Substituted benzaldehydes are a well-known class of "bioreactive electrophiles".^[18] Their aldehyde functionality can readily react with biological nucleophiles, such as the amino groups in proteins (e.g., lysine residues) and DNA, to form Schiff bases. This reactivity is central to both their therapeutic potential and their toxicity.^[18]



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Caption: Formation of a Schiff base via reaction of an aldehyde with a primary amine.

The biological activity of these compounds is often linked to their ability to induce oxidative stress or inhibit specific enzymes. For instance, piperidine-containing compounds have been investigated for various activities, including antifungal and anti-inflammatory properties.[19]

However, this same reactivity contributes to cytotoxicity. Studies have evaluated various substituted benzaldehydes against cancer cell lines, with activity being highly dependent on the nature and position of the substituents.[20] The lipophilicity (logP) and electronic properties of the molecule govern its ability to cross cell membranes and interact with intracellular targets. A recent study demonstrated that the strength of the push/pull electronic nature of para-substituents on benzaldehyde directly correlates with its effect on human serum albumin conformation and its toxicity in zebrafish.[21]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

- **Cell Seeding:** Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

- **Compound Treatment:** Prepare serial dilutions of each test aldehyde in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Absorbance Reading:** Read the absorbance of each well at ~570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion

4-(Piperidin-1-ylmethyl)benzaldehyde presents a unique and advantageous profile compared to both unsubstituted benzaldehyde and its directly conjugated amine-substituted analogues. Its key distinguishing feature—the methylene spacer—moderates the electron-donating character of the piperidine group.

Key Takeaways:

- **Tuned Reactivity:** It is more reactive than aldehydes with directly conjugated electron-donating groups, potentially leading to faster reaction times and higher yields in syntheses like the Knoevenagel condensation, without being as susceptible to oxidation as unsubstituted benzaldehyde.
- **Distinct Physicochemical Properties:** Its lipophilicity and polarity are different from its conjugated cousin, 4-(piperidin-1-yl)benzaldehyde, offering researchers an alternative with different solubility and pharmacokinetic profiles.

- Potential for Novel Biological Activity: The combination of the electrophilic aldehyde and the flexible, basic piperidinylmethyl moiety creates a unique pharmacophore for engaging with biological targets. Its moderated reactivity may offer a wider therapeutic window compared to more aggressive electrophiles.

For the researcher and drug development professional, **4-(Piperidin-1-ylmethyl)benzaldehyde** is not merely another substituted aldehyde. It is a strategically modified building block that offers a finely tuned balance of reactivity and physicochemical properties, opening new avenues for the rational design of functional materials and therapeutic agents.

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